3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid
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Overview
Description
3-methylbicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or alkenes to alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methylbicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid: A similar bicyclic compound with an oxygen atom in the ring.
Bicyclo[4.1.0]heptane-7-carboxylic acid: A compound with a similar structure but without the methyl group.
Uniqueness
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
681453-01-0 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5-2-3-6-7(4-5)8(6)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
FCXQUDJKTARIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C2C(=O)O |
Origin of Product |
United States |
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